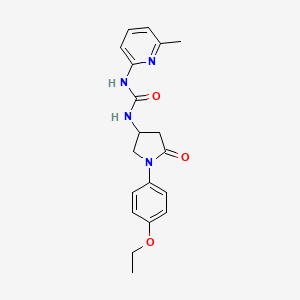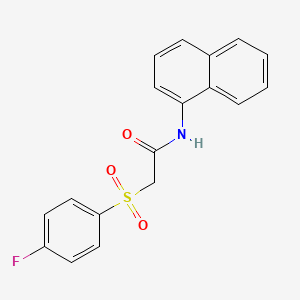
2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide, also known as FSAA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FSAA is a sulfonamide derivative that is commonly used as a reagent in organic synthesis and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
Fluorescent Probes for Biochemical Studies
One significant application of compounds related to 2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide is in the development of fluorescent probes. Such probes are essential for studying protein structure, dynamics, localization, and interactions within biological systems. A study describes the biosynthetic incorporation of a fluorophore into proteins at specific sites, allowing for in-depth biochemical and cellular studies of protein function (Summerer et al., 2006).
Organic Synthesis and Reactivity
The reactivity of fluorophenyl sulfoxide derivatives has been explored for synthetic applications, including the preparation of fluorinated naphthalene derivatives. These compounds are crucial intermediates in organic synthesis, offering pathways to synthesize pharmacologically active agents. For example, the synthesis and reactivity of (1-fluorovinyl) phenyl sulfoxide as a dienophile in Diels-Alder reactions have been investigated to yield fluorinated naphthalene derivatives in a single step, showcasing the compound's utility in synthetic organic chemistry (Hanamoto et al., 2002).
Anticancer Research
Compounds structurally related to 2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide have been evaluated for their anticancer properties. A study on 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed significant cytotoxic activity against various human cancer cell lines. These compounds induced apoptosis and arrested the cell cycle, indicating potential as anticancer agents (Ravichandiran et al., 2019).
Material Science Applications
In the realm of materials science, derivatives of 2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide have contributed to the development of novel materials. Aromatic polysulfone copolymers incorporating bis(4-fluorophenyl)sulfone and naphthalene moieties have been synthesized, displaying significant properties relevant to gas separation membrane applications. These materials combine high thermal stability with attractive gas permeability and selectivity profiles, making them promising candidates for industrial gas separation processes (Camacho-Zuñiga et al., 2009).
Sensory Applications
Another innovative application involves the development of chemosensors for detecting specific ions or molecules. A dansyl-based chemosensor derived from similar compounds has been synthesized for the detection of Cu2+ ions in aqueous solutions and biological samples, including zebrafish imaging. This sensor operates via a fluorescent “on–off” mechanism, demonstrating the versatility of fluorophenyl sulfonyl derivatives in sensory applications (Chae et al., 2019).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S/c19-14-8-10-15(11-9-14)24(22,23)12-18(21)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSXFKAPCBJEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2886320.png)
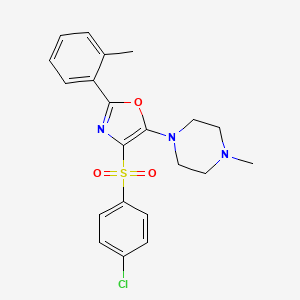
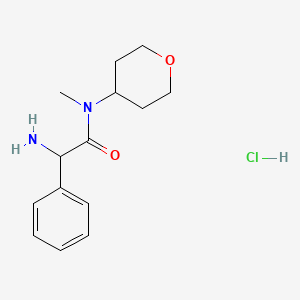
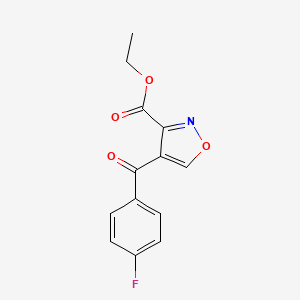
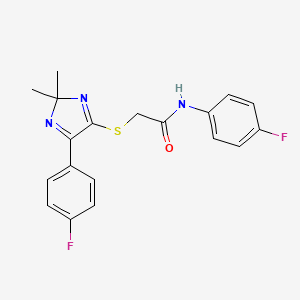
![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)
![3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2886329.png)

![Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2886335.png)
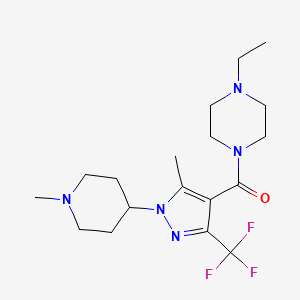

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)

